(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
The compound (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a quinazolinone derivative characterized by a fused bicyclic core (2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene) substituted with a 3-methoxyphenethyl group at position 3 and a phenylurea moiety at position 1. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
941946-70-9 |
|---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-8-17(16-19)14-15-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3,(H2,25,27,29) |
InChI Key |
KMPPPQWHTOUUMB-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a complex organic compound notable for its unique structural features, including a quinazoline core and various substituents that suggest potential pharmacological activities. This compound has gained attention in medicinal chemistry due to its possible interactions with diverse biological targets.
Chemical Structure and Properties
- Molecular Formula : C24H22N4O3
- Molecular Weight : 414.465 g/mol
- CAS Number : 941895-80-3
- IUPAC Name : 1-[3-(3-methoxyphenethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
The compound consists of a quinazoline framework linked to a methoxyphenethyl side chain and a phenylurea moiety, which may enhance its biological activity through multiple mechanisms.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives are known for their potential to inhibit cancer cell proliferation and induce apoptosis. The presence of the methoxyphenethyl group may enhance this activity by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : The urea functional group is associated with antimicrobial effects, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Methoxy groups in phenethyl compounds are linked to neuroprotective activities, indicating potential applications in neurodegenerative diseases.
Comparative Biological Activity Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxoquinazolin)urea | Fluorophenyl group | Anticancer |
| Quinazoline Derivatives | Quinazoline core | Anticancer, antimicrobial |
| Urea Derivatives | Urea functional group | Antimicrobial, anti-inflammatory |
| Methoxyphenethyl Compounds | Methoxy group attached to phenethyl | Neuroprotective, analgesic |
This table illustrates how the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to simpler analogs.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance, assays measuring cell viability showed significant reductions in proliferation rates at micromolar concentrations. These findings suggest that the compound may act through mechanisms such as:
- Induction of cell cycle arrest
- Activation of apoptotic pathways
- Inhibition of specific kinases involved in cancer progression
In Vivo Studies
Preliminary in vivo studies indicate that this compound exhibits favorable pharmacokinetic properties. Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Interaction Studies
High-throughput screening methods have been employed to identify potential biological targets for this compound. Initial findings suggest interactions with several key enzymes and receptors involved in cancer and inflammatory pathways. Further biochemical assays are necessary to elucidate these interactions fully and confirm the mechanism of action.
Comparison with Similar Compounds
Hydrazono Derivatives vs. Urea Functionality
- Hydrazono Derivatives: Compounds such as [(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazono]carboxylic acids (e.g., 5a-5i) and esters (e.g., 6a-6p) feature a hydrazono (-NH-N=) linker instead of the urea (-NH-C(=O)-NH-) group . The hydrazono group may enhance π-π stacking interactions but reduces hydrogen-bonding capacity compared to urea.
Aromatic Substituents
- 3-Methoxyphenethyl Group : The target compound’s 3-methoxyphenethyl substituent provides a lipophilic aromatic side chain with a methoxy group capable of hydrogen bonding.
- Chlorophenyl/Naphthyl Groups : Compound 35dd () incorporates a 4-chlorophenyl and 1-naphthyl group, increasing hydrophobicity and steric bulk compared to the target compound’s methoxyphenethyl group . This could influence solubility and membrane permeability.
- Nitro and Ester Groups: Ethyl 3-(4-nitrophenyl)-2-[(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazono]propanoate (6c) includes a nitro group (electron-withdrawing) and an ester moiety, which may reduce stability under physiological conditions compared to the target compound’s urea group .
Physicochemical Properties
*Calculated based on formula; †Estimated from molecular formula in ; ‡Range inferred from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
